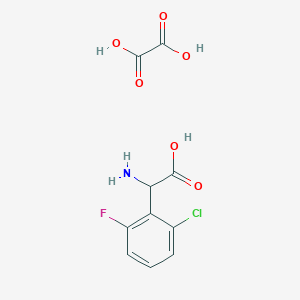
(2R,3S)-3-methylpiperidine-2-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-3-Methylpiperidine-2-carboxylic acid hydrochloride is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity. It is often used as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-3-methylpiperidine-2-carboxylic acid hydrochloride typically involves the stereoselective reduction of suitable precursors. One common method includes the use of chiral catalysts to achieve the desired stereochemistry. For instance, the reduction of a corresponding keto acid or ester using a chiral reducing agent can yield the target compound with high enantiomeric purity.
Industrial Production Methods: Industrial production of this compound often employs large-scale stereoselective synthesis techniques. These methods may involve the use of biocatalysts or chiral auxiliaries to ensure the production of the desired enantiomer. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperature, pressure, and pH conditions.
Analyse Des Réactions Chimiques
Types of Reactions: (2R,3S)-3-Methylpiperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary amines or alcohols.
Applications De Recherche Scientifique
(2R,3S)-3-Methylpiperidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2R,3S)-3-methylpiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the active site. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
- (2R,3S)-3-Phenylisoserine hydrochloride
- (2S,3R)-3-Methylpiperidine-2-carboxylic acid hydrochloride
- (2R,3S)-3-Amino-2-hydroxy-3-phenylpropanoic acid hydrochloride
Comparison: Compared to these similar compounds, (2R,3S)-3-methylpiperidine-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the resulting biological activity. Its methyl group at the 3-position provides distinct chemical properties, making it a valuable intermediate in various synthetic pathways.
Propriétés
Numéro CAS |
123811-77-8 |
|---|---|
Formule moléculaire |
C7H14ClNO2 |
Poids moléculaire |
179.64 g/mol |
Nom IUPAC |
(2R,3S)-3-methylpiperidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-3-2-4-8-6(5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6+;/m0./s1 |
Clé InChI |
ZRDPTHZAEZSISM-RIHPBJNCSA-N |
SMILES |
CC1CCCNC1C(=O)O.Cl |
SMILES isomérique |
C[C@H]1CCCN[C@H]1C(=O)O.Cl |
SMILES canonique |
CC1CCCNC1C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Cyclobutyl-3h-imidazo[4,5-b]pyridine](/img/structure/B3433020.png)





![(1S,5S,6S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B3433076.png)

